REACTION_SMILES
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[BH4-:27].[CH2:1]1[CH2:2][NH:3][CH2:4][CH2:5][NH:6]1.[CH2:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[O:16][c:17]1[cH:18][cH:19][c:20]2[c:24]([cH:25]1)[C:23](=[O:26])[CH2:22][CH2:21]2.[CH3:29][CH:30]([CH3:31])[O-:32].[CH3:34][CH:35]([CH3:36])[O-:37].[CH3:38][CH:39]([CH3:40])[O-:41].[CH3:42][CH:43]([CH3:44])[O-:45].[Na+:28].[Ti+4:33]>>[CH2:1]1[CH2:2][N:3]([CH:23]2[CH2:22][CH2:21][c:20]3[cH:19][cH:18][c:17]([O:16][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[cH:25][c:24]32)[CH2:4][CH2:5][NH:6]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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CCCCCCCCCOc1ccc2c(c1)C(=O)CC2
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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CCCCCCCCCOc1ccc2c(c1)C(=O)CC2
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Name
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CC(C)[O-]
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CC(C)[O-]
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Name
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CC(C)[O-]
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(C)[O-]
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Name
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CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Type
|
product
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Smiles
|
CCCCCCCCCOc1ccc2c(c1)C(N1CCNCC1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |